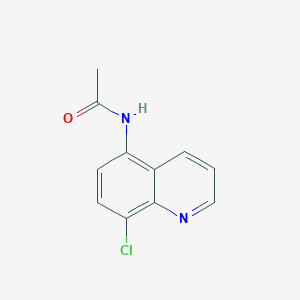
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to have a high affinity for these receptors. CP 47,497 has been used extensively in research to study the effects of cannabinoids on the body and brain.
Mécanisme D'action
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is a potent agonist of the CB1 and CB2 receptors. When it binds to these receptors, it activates them and triggers a series of signaling pathways that lead to various physiological effects. The CB1 receptor is primarily found in the brain and is involved in the regulation of pain, mood, appetite, and memory. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and induce a sense of relaxation and euphoria. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoids on these receptors. It is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, one limitation of N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
Orientations Futures
There are several future directions for research on N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497. One area of interest is the development of new synthetic cannabinoids that are more selective and potent than N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497. Another area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 and other cannabinoids and their effects on the body and brain.
Méthodes De Synthèse
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is synthesized through a series of chemical reactions starting from 2,3-dimethylindole. The synthesis involves the use of various reagents and solvents, including lithium aluminum hydride, boron trifluoride etherate, and acetic anhydride. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system, which plays a crucial role in regulating many physiological processes. N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9-10(2)17-14-6-5-12(7-13(9)14)15(18)16-8-11-3-4-11/h5-7,11,17H,3-4,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPBVOVFUQPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)

![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)


![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)


